molecular formula C13H14N4O2 B14910118 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14910118
M. Wt: 258.28 g/mol
InChI Key: JJRIMVDHCUOERN-RIYZIHGNSA-N
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Description

N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the hydroxy and methyl groups on the benzylidene moiety further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • N’-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide
  • N’-(2-hydroxy-5-methylbenzylidene)-4-hydroxybenzohydrazide
  • N’-(2-hydroxy-5-methylbenzylidene)-4-dimethylaminobenzohydrazide

These compounds share similar structural features but differ in the substituents on the benzylidene moiety.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-9-3-4-12(18)10(7-9)8-14-16-13(19)11-5-6-15-17(11)2/h3-8,18H,1-2H3,(H,16,19)/b14-8+

InChI Key

JJRIMVDHCUOERN-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NN2C

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NN2C

Origin of Product

United States

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